3-[(n-Hexyloxy)methyl]phenylZinc bromide
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Overview
Description
3-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound is a solution of this compound in THF, a common solvent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:
3-[(n-Hexyloxy)methyl]bromobenzene+Zn→3-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(n-Hexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution reactions: Formation of substituted aromatic compounds.
Oxidation reactions: Formation of ketones or alcohols.
Reduction reactions: Formation of alkanes or alkenes.
Scientific Research Applications
3-[(n-Hexyloxy)methyl]phenylzinc bromide is used in various scientific research applications:
Organic synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 3-[(n-Hexyloxy)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-hexyloxy group, which can influence its reactivity and selectivity in organic reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C13H19BrOZn |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-6,9-10H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QAPYMRYQRRMCCB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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